![molecular formula C18H13NO2 B15159798 1-[2-(2-Nitrophenyl)ethenyl]azulene CAS No. 652142-03-5](/img/structure/B15159798.png)
1-[2-(2-Nitrophenyl)ethenyl]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Nitrophenyl)ethenyl]azulene is an organic compound characterized by the presence of an azulene ring system substituted with a nitrophenyl group via an ethenyl linkage
Méthodes De Préparation
The synthesis of 1-[2-(2-Nitrophenyl)ethenyl]azulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene and 2-nitrobenzaldehyde.
Reaction Conditions: A common synthetic route involves a Wittig reaction, where a phosphonium ylide derived from azulene reacts with 2-nitrobenzaldehyde to form the desired ethenyl linkage.
Industrial Production:
Analyse Des Réactions Chimiques
1-[2-(2-Nitrophenyl)ethenyl]azulene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions.
Major Products: Products vary depending on the reaction, such as amino derivatives from reduction or substituted azulenes from electrophilic aromatic substitution.
Applications De Recherche Scientifique
1-[2-(2-Nitrophenyl)ethenyl]azulene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of azulene derivatives and their electronic properties.
Industry: Its unique optical properties make it a candidate for use in dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Nitrophenyl)ethenyl]azulene involves interactions with molecular targets through its nitrophenyl and azulene moieties. The nitrophenyl group can participate in electron transfer reactions, while the azulene ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways, although specific targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
1-[2-(2-Nitrophenyl)ethenyl]azulene can be compared with other azulene derivatives:
1-[2-(2-Methylphenyl)ethenyl]azulene: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
1-[2-(2-Chlorophenyl)ethenyl]azulene: The presence of a chloro group introduces different electronic effects and reactivity.
1-[2-(2-Hydroxyphenyl)ethenyl]azulene: The hydroxy group can participate in hydrogen bonding, affecting its chemical behavior and applications.
Propriétés
Numéro CAS |
652142-03-5 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
1-[2-(2-nitrophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)18-9-5-4-7-16(18)13-12-15-11-10-14-6-2-1-3-8-17(14)15/h1-13H |
Clé InChI |
JGPJBPBOZAAAAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
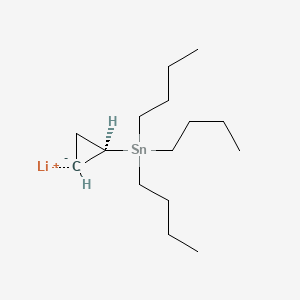
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
methanone](/img/structure/B15159740.png)
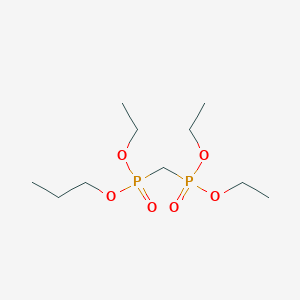
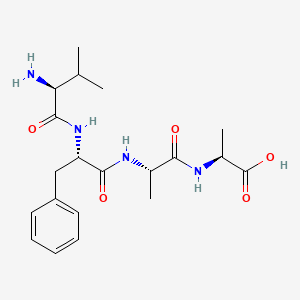
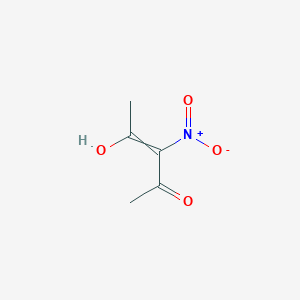
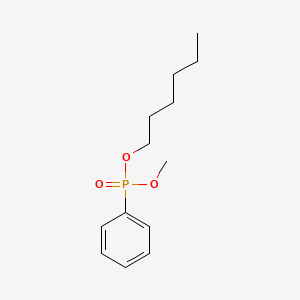

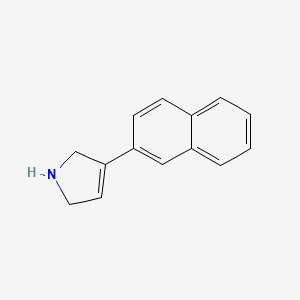
![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
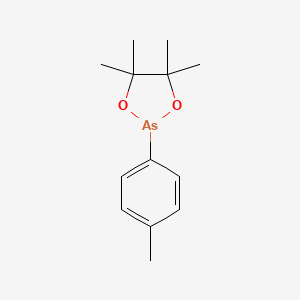
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
